

Spectroscopic Properties of Disperse Red 177: An In-depth Technical Guide

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Compound of Interest

Compound Name: Disperse Red 177

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Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics.[1] [2] Its chemical structure, characterized by a 6-nitrobenzothiazole diazo component coupled with an N,N-disubstituted aniline, gives rise to its distinct red hue and its solvatochromic behavior.[2] This technical guide provides a comprehensive overview of the spectroscopic properties of **Disperse Red 177**. While specific experimental data for this particular dye is not extensively available in published literature, this document outlines the expected spectroscopic characteristics based on structurally similar benzothiazole azo dyes. It details the methodologies for determining key photophysical parameters and presents a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of azo dyes and their applications.

Chemical Structure and Physicochemical Properties

Disperse Red 177 is chemically identified as 2-((2-cyanoethyl)(4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)phenyl)amino)ethyl acetate.[3] Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CI Name	C.I. Disperse Red 177	[2]
CI Number	11122	[2]
CAS Number	58051-98-2, 68133-69-7	[2][4]
Molecular Formula	C ₂₀ H ₁₈ N ₆ O ₄ S	[2]
Molecular Weight	438.46 g/mol	[2]
Appearance	Red powder	[2]
Solubility	Insoluble in water	[2]

Spectroscopic Properties

The color of **Disperse Red 177** arises from the π - π^* electronic transitions within its extended conjugated system, which includes the benzothiazole ring, the azo bridge, and the substituted aniline moiety. The spectroscopic properties of azo dyes like **Disperse Red 177** are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.[5][6] This section discusses the key spectroscopic parameters of interest.

Absorption Spectroscopy

The UV-Visible absorption spectrum of **Disperse Red 177** is expected to exhibit a strong absorption band in the visible region, corresponding to the aforementioned π - π^* transition. The position of the maximum absorption wavelength (λ_{max}) is influenced by the polarity of the solvent. Generally, for benzothiazole azo dyes, a bathochromic (red) shift is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state. [7]

Table 2.1: Representative UV-Visible Absorption Data for a Structurally Similar Benzothiazole Azo Dye in Various Solvents

Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes to demonstrate expected solvatochromic trends. Experimental values for **Disperse Red 177** may vary.

Solvent	Dielectric Constant (ϵ)	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
n-Hexane	1.88	~490	~25,000
Dichloromethane	8.93	~510	~28,000
Acetone	20.7	~515	~30,000
Ethanol	24.6	~520	~32,000
Dimethyl Sulfoxide (DMSO)	46.7	~530	~35,000

Fluorescence Spectroscopy

Many benzothiazole-based azo dyes exhibit fluorescence, although the quantum yield can vary significantly depending on the molecular structure and the environment. The emission spectrum is typically a mirror image of the absorption band, and the Stokes shift (the difference between the absorption and emission maxima) is also influenced by solvent polarity.^[7] The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process.

Table 2.2: Representative Fluorescence Data for a Structurally Similar Benzothiazole Azo Dye

Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes. Experimental values for **Disperse Red 177** may vary.

Solvent	Emission λ_{max} (nm)	Stokes Shift (nm)	Fluorescence Quantum Yield (Φ_f)
Dichloromethane	~550	~40	~0.10
Ethanol	~570	~50	~0.05
Dimethyl Sulfoxide (DMSO)	~585	~55	~0.02

Experimental Protocols

This section outlines the general experimental methodologies for determining the spectroscopic properties of **Disperse Red 177**.

Materials and Instruments

- **Disperse Red 177**: High purity grade.
- **Solvents**: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, dichloromethane, acetone, ethanol, DMSO).
- **UV-Visible Spectrophotometer**: A dual-beam spectrophotometer capable of scanning the range of at least 200-800 nm.
- **Fluorometer**: A spectrofluorometer equipped with a suitable excitation source and detector.
- **Quartz Cuvettes**: 1 cm path length cuvettes for both absorption and fluorescence measurements.
- **Volumetric Glassware and Analytical Balance**: For accurate preparation of solutions.

Preparation of Stock and Working Solutions

- Prepare a stock solution of **Disperse Red 177** (e.g., 1×10^{-3} M) by accurately weighing the dye and dissolving it in a suitable solvent in which it is readily soluble (e.g., DMSO or DMF).
- From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 1×10^{-4} M to 1×10^{-6} M) in the different spectroscopic grade solvents to be tested.

Measurement of Absorption Spectra and Molar Absorptivity

- Record the UV-Visible absorption spectrum of each working solution in a 1 cm quartz cuvette against a solvent blank.
- Identify the wavelength of maximum absorption (λ_{max}).
- To determine the molar absorptivity (ϵ), measure the absorbance of a series of solutions of known concentrations at the λ_{max} .

- Plot a graph of absorbance versus concentration. The molar absorptivity can be calculated from the slope of the resulting line according to the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Measurement of Fluorescence Spectra and Quantum Yield

- Record the fluorescence emission spectrum of each working solution in a 1 cm quartz cuvette. The excitation wavelength should be set at the λ_{max} determined from the absorption spectrum.
- The fluorescence quantum yield (Φ_f) can be determined using the relative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.^[8] A common standard for the red region is Rhodamine 6G in ethanol ($\Phi_f = 0.95$).
- The quantum yield of the sample (Φ_s) is calculated using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

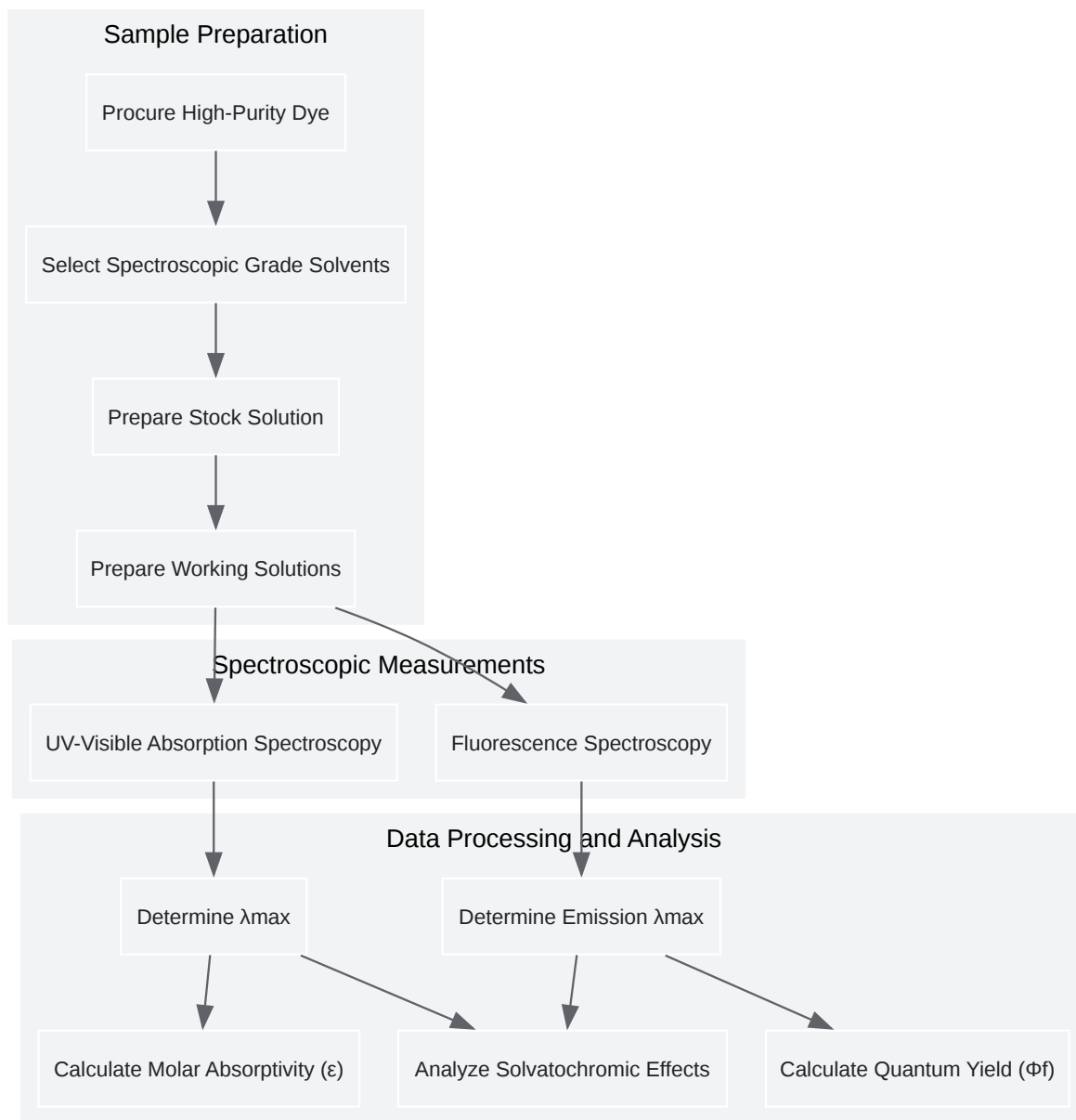
Where:

- Φ_r is the quantum yield of the reference.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye like **Disperse Red 177**.

Workflow for Spectroscopic Analysis of Disperse Dyes



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Caption: A generalized workflow for the spectroscopic analysis of disperse dyes.

Conclusion

Disperse Red 177 is a commercially important azo dye with interesting spectroscopic properties that are characteristic of the benzothiazole class of chromophores. While detailed photophysical data for this specific dye is not readily available in the public domain, this technical guide provides a comprehensive framework for its characterization. By following the outlined experimental protocols, researchers can determine the key spectroscopic parameters, including its absorption and emission spectra, molar absorptivity, and fluorescence quantum yield in various solvent environments. Understanding these properties is crucial for its existing applications in the textile industry and for exploring its potential in other fields, such as in the development of new materials or as a molecular probe. The provided workflow and representative data for similar compounds offer a solid foundation for further scientific investigation into the rich photochemistry of **Disperse Red 177**.

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